3-tert-Butyl-1-methyl-2-pyrazolin-5-one

Description

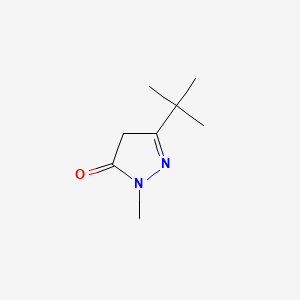

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLHXZDNJCSMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370883 | |

| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87031-30-9 | |

| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the underlying chemical principles, a representative experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Knorr Pyrazole Synthesis

The most prevalent and industrially scalable method for the synthesis of this compound is a variation of the classic Knorr pyrazole synthesis. This pathway involves the cyclocondensation reaction of a β-ketoester with a hydrazine derivative. In this specific case, the precursors are methyl pivaloylacetate (also known as methyl 4,4-dimethyl-3-oxopentanoate) and methylhydrazine.

The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the keto carbonyl group of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the formation of the pyrazolinone ring with the elimination of methanol.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative experimental procedure for the synthesis of this compound, based on established methodologies for analogous pyrazolone syntheses.

Materials:

-

Methyl pivaloylacetate (Methyl 4,4-dimethyl-3-oxopentanoate)

-

Methylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (optional, as catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl pivaloylacetate (1.0 eq) in absolute ethanol.

-

Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature. A slight exotherm may be observed. A small amount of glacial acetic acid can be added as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactants and Product

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Methyl pivaloylacetate | Methyl 4,4-dimethyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | β-Ketoester |

| Methylhydrazine | Methylhydrazine | CH₆N₂ | 46.07 | Hydrazine |

| This compound | 3-(tert-butyl)-1-methyl-1H-pyrazol-5(4H)-one | C₈H₁₄N₂O | 154.21 | Product |

Table 2: Representative Reaction Conditions and Expected Outcome

| Parameter | Value |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Molar Ratio (Ketoester:Hydrazine) | 1 : 1.0-1.2 |

| Expected Yield | 70-90% (based on analogous reactions) |

Visualizations

Caption: Overall synthesis pathway for this compound.

An In-depth Technical Guide on the Physicochemical Properties of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. The information is structured to be a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a derivative of pyrazolinone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone functional group. The structure is characterized by a tert-butyl group at the C3 position and a methyl group at the N1 position of the pyrazolinone ring.

-

IUPAC Name: 3-(tert-butyl)-1-methyl-1,2-dihydro-3H-pyrazol-5-one

-

Canonical SMILES: CC1=NN(C(=O)CC1C(C)(C)C)

The logical relationship between the core structure and its key functional groups is visualized in the diagram below.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Weight | 154.21 g/mol | [1][2][3] |

| Melting Point | 155 °C | [1] |

| Purity (Typical) | ≥ 98% | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (Octanol/Water) | Data not available |

Experimental Protocols

The characterization and determination of the physicochemical properties of pyrazolinone derivatives involve a range of standard analytical techniques. Below are detailed methodologies for key experiments.

The general workflow for the synthesis, purification, and characterization of a pyrazolinone derivative is outlined below. This process ensures the correct chemical structure and high purity of the final compound.

The melting point is a crucial indicator of purity.

-

Apparatus: Digital melting point apparatus or Thiele tube with oil bath.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the apparatus. The temperature is raised at a rate of approximately 10-20 °C per minute initially, and then slowed to 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[4] A narrow range (e.g., < 2 °C) is indicative of a pure compound.[4]

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to confirm the molecular structure, including the connectivity of the tert-butyl, methyl, and pyrazolinone ring protons and carbons.[6][7] Two-dimensional NMR experiments like HSQC and HMBC can be used for unambiguous signal assignment.[6]

FT-IR spectroscopy is used to identify the presence of key functional groups.

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. For pyrazolinones, key peaks include the C=O stretching vibration (typically around 1650-1700 cm⁻¹), C=N stretching, and C-H stretching from the alkyl groups.[8]

Lipophilicity, often expressed as logP, is a critical parameter for drug absorption and distribution. It can be experimentally estimated using Reverse Phase Thin Layer Chromatography (RPTLC).[8]

-

Stationary Phase: RPTLC plates pre-coated with a nonpolar material (e.g., silica gel RP-18).

-

Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., acetone) and an aqueous buffer are prepared.[9]

-

Chromatography: The compound is spotted on the plate, which is then developed in the different mobile phases. The retardation factor (Rƒ) is measured for each condition.

-

Calculation: The Rƒ values are converted to Rₘ values (Rₘ = log((1/Rƒ) - 1)). The Rₘ values are then plotted against the concentration of the organic solvent. The intercept of this plot, Rₘ₀ (the value extrapolated to 0% organic solvent), is linearly related to the logP of the compound.[8][9]

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 87031-30-9_this compound,Suppliers,Manufacturer_Chemical Cloud Database [chemcd.com]

- 3. 87031-30-9 | this compound - Moldb [moldb.com]

- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 5. mdpi.com [mdpi.com]

- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Synthesis and Derivatization of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one (CAS Number: 87031-30-9), a heterocyclic compound increasingly recognized for its role as a versatile building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, providing essential physicochemical data, synthetic considerations, and detailed experimental protocols for its derivatization.

While extensive research into the direct biological activities of this compound is not widely published, its utility as a chemical intermediate is well-documented. The focus of current literature lies in the functionalization of its parent amine, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, to generate a diverse array of novel molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below, compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 87031-30-9 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Melting Point | 155 °C |

| Appearance | Solid |

| Purity | Typically ≥98% |

Synthesis and Derivatization

Experimental Protocol: Synthesis of a Representative Derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

The following protocol details the synthesis of a pyrazole-based benzenesulfonamide, a class of compounds with recognized potential in medicinal chemistry, using 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine as the starting material.[1]

Materials:

-

3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1)

-

4-methylbenzenesulfonyl chloride (2)

-

Triethylamine

-

Acetonitrile

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Dichloromethane

Procedure:

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1) (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (2) (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.[1]

-

The progress of the reaction can be monitored using thin-layer chromatography.

-

Upon completion, the solvent is evaporated under reduced pressure.[1]

-

5.0 mL of distilled water is added to the residue, and the resulting mixture is extracted twice with 5.0 mL of ethyl acetate.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[1]

-

The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.[1]

Characterization Data for the Derivative:

The resulting N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide has been characterized by various spectroscopic methods.[1]

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ = 1.24 (s, 9H, t-Bu), 2.48 (s, 6H, 2Me), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4), 7.34 (d, J = 8.0 Hz, 4H, Hm), 7.78 (d, J = 8.0 Hz, 4H, Ho) ppm.[1] |

| ¹³C NMR (CDCl₃) | δ = 21.9 (2Me), 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 129.0 (4CH, Co), 129.8 (4CH, Cm), 130.9 (Cq, C-5), 135.8 (2Cq, Ci), 145.9 (2Cq, Cp), 160.9 (Cq, C-3) ppm.[1] |

| FTIR-ATR | 2957, 2901, 2862, 1595, 1527, 1454, 1380, 1363, 1300, 1170, 1084, 892, 818, 676, 653, 534 cm⁻¹.[1] |

Synthetic Workflow and Logical Relationships

The derivatization of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is a key strategy for accessing novel chemical entities. The following diagram illustrates the workflow for the synthesis of the aforementioned benzenesulfonamide derivative.

Caption: Synthetic workflow for a representative derivative.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data concerning the specific biological activities, mechanism of action, or involvement in signaling pathways for this compound. The scientific interest in this scaffold appears to be primarily as a foundational element for the synthesis of more complex molecules. The broader class of pyrazole derivatives has been investigated for a wide range of pharmacological activities, and it is the derivatives of this compound that are the subject of ongoing research to explore their potential therapeutic applications.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of a variety of pyrazole-containing compounds. While the core molecule itself is not extensively studied for its biological effects, its utility in the generation of novel derivatives makes it a compound of significant interest to the drug discovery and development community. The provided synthetic protocol for a representative derivative serves as a practical guide for researchers looking to explore the chemical space around this pyrazole scaffold. Future research may yet uncover direct biological roles for this compound, but for now, its primary value lies in its synthetic potential.

References

A Comprehensive Guide to the Structure Elucidation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one

Abstract

This technical guide provides a detailed overview of the structural elucidation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, a heterocyclic compound of interest in medicinal and synthetic chemistry. While direct literature on this specific molecule is sparse, its structural characteristics can be confidently determined through a combination of synthetic derivation and comprehensive spectroscopic analysis. This document outlines a plausible synthetic route and presents an in-depth analysis of predicted spectroscopic data (NMR, IR, and MS), based on data from closely related analogs. Detailed experimental protocols and workflow visualizations are provided to serve as a practical reference for researchers in the field.

Introduction

Pyrazolin-5-one derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the pyrazolinone core significantly influences its biological and chemical characteristics. The title compound, this compound, features a bulky tert-butyl group at the C3 position and a methyl group on the N1 nitrogen. Accurate structure elucidation is the cornerstone of understanding its reactivity, developing new derivatives, and investigating its potential applications in drug discovery. This guide synthesizes information from analogous structures to present a robust methodology for its characterization.

Proposed Synthesis

A standard and efficient method for the synthesis of N-substituted pyrazolin-5-ones involves the cyclocondensation reaction of a β-ketoester with a substituted hydrazine. For the target compound, this involves the reaction of ethyl pivaloylacetate (ethyl 4,4-dimethyl-3-oxopentanoate) with methylhydrazine.

Unraveling the Enigmatic Mechanism of Action of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Survey of the Pyrazolone Landscape

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

3-tert-Butyl-1-methyl-2-pyrazolin-5-one belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. While the specific mechanism of action for this compound is not extensively detailed in publicly available scientific literature, this technical guide aims to provide a comprehensive overview of the known biological effects and potential mechanisms of action of the broader pyrazolone chemical class. This report summarizes the general pharmacological properties of pyrazolone derivatives, drawing parallels to potential activities of the title compound. We will explore the common molecular targets and signaling pathways implicated in the action of related compounds, supplemented with illustrative diagrams and a structured overview of the current state of knowledge.

Introduction: The Prominence of the Pyrazolone Core

Pyrazolone derivatives are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms. This structural motif has proven to be a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological properties. These include, but are not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects. The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors within cellular signaling pathways.

General Mechanism of Action of Pyrazolone Derivatives: A Multifaceted Approach

The diverse biological activities of pyrazolone derivatives suggest that they do not act via a single, universal mechanism. Instead, different analogs likely interact with a range of molecular targets, depending on their specific substitution patterns.

Anti-inflammatory and Analgesic Activity

A prominent and historically significant activity of pyrazolone derivatives is their anti-inflammatory and analgesic effect. This is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Signaling Pathway: Prostaglandin Synthesis

Anticancer Activity

Several pyrazolone derivatives have demonstrated potent anticancer activity. The proposed mechanisms are varied and often involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis. While specific targets for this compound are unknown, related compounds have been shown to interact with kinases and other proteins in these pathways.

Hypothetical Signaling Pathway: Cancer Cell Proliferation

Antioxidant Activity

Some pyrazolone derivatives, such as the structurally related 3-methyl-1-phenyl-2-pyrazolin-5-one, have been shown to possess significant antioxidant properties. This activity is likely due to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The anionic form of these molecules is often more reactive in this capacity.

Experimental Workflow: Assessing Antioxidant Activity

Quantitative Data on Related Pyrazolone Derivatives

Due to the absence of specific studies on this compound, we present a table of quantitative data for a structurally related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, to illustrate the potential potency of this chemical class.

| Compound | Cell Line | Activity | IC50 (µM) |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HCT-116 (Colon Cancer) | Anticancer | 3.27 |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HT-29 (Colon Cancer) | Anticancer | 8.99 |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | SW-620 (Colon Cancer) | Anticancer | 25.01 |

Experimental Protocols for Key Assays

To facilitate further research into the mechanism of action of this compound, we provide a generalized protocol for a common assay used to evaluate the anticancer activity of pyrazolone derivatives.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivative (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The diverse biological activities of the pyrazolone scaffold underscore the potential of this compound as a pharmacologically active agent. However, a significant gap in the literature exists regarding its specific mechanism of action. Future research should focus on identifying its direct molecular targets through techniques such as affinity chromatography, proteomics, and computational docking studies. Elucidating the precise signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent.

An In-depth Technical Guide on the Biological Activity of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core pyrazolone scaffold serves as a versatile template for the development of novel therapeutic agents. This technical guide focuses on the biological activities of derivatives of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. While direct research on the biological activities of the parent compound, this compound, is limited in the available scientific literature, several of its derivatives have been synthesized and investigated for their potential therapeutic applications. This document provides a comprehensive overview of the synthesis, and known biological activities of these derivatives, supported by experimental protocols and logical workflows.

The pyrazole core is a key pharmacophore in numerous FDA-approved drugs, highlighting its importance in modern drug development.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological and pharmacological properties, positioning them as valuable scaffolds in medicinal chemistry and drug discovery.[1]

General Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester with a hydrazine derivative. For instance, 3-methyl-5-pyrazolone can be prepared by treating ethyl acetoacetate with hydrazine hydrate in absolute ethanol.[2] This core structure can then be further modified to create a variety of derivatives.[2]

A general workflow for the synthesis and biological evaluation of pyrazolone derivatives is outlined below.

Biological Activities of this compound Derivatives

Research into the biological activities of specific derivatives of this compound is an emerging area. The following sections detail the available information on their synthesis and potential therapeutic applications.

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

One notable derivative is N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. The incorporation of a sulfonamide group into the pyrazole framework is a strategy that has led to the development of several clinically approved drugs, including anti-inflammatory agents like Celecoxib and Deracoxib, which are selective cyclooxygenase-2 (COX-2) inhibitors.[1] While specific biological activity data for this particular derivative is not yet extensively published, its structural similarity to other pyrazole-sulfonamide hybrids suggests potential for anticancer and anti-inflammatory activities.[1]

Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

The synthesis of this derivative involves a triethylamine-mediated sulfonamidation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile at room temperature.[1]

Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1]

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in 2.0 mL of acetonitrile is prepared.

-

The mixture is stirred at room temperature for 12 hours.

-

The solvent is then evaporated under reduced pressure.

-

5.0 mL of distilled water is added to the residue.

-

The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Another synthesized derivative is 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. The primary focus of the available literature on this compound is its efficient one-pot, two-step synthesis.[3] N-heterocyclic amines are valuable building blocks in drug discovery and are key precursors in the preparation of active pharmaceutical ingredients.[3]

Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

This derivative is synthesized via a solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by reduction with sodium borohydride in methanol.[3]

Experimental Protocol: Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [3]

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol) is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions in an open-topped tube.

-

Water vapor condensed on the walls of the tube is removed.

-

After cooling to ambient temperature, 2.0 mL of methanol is added, followed by the portion-wise addition of sodium borohydride (1.5 mmol) with stirring.

-

The reaction mixture is stirred for 30 minutes at ambient temperature.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in 5.0 mL of distilled water and extracted three times with 5.0 mL of dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the final product.

Broader Context: Biological Activities of Structurally Related Pyrazolone Derivatives

Given the limited specific data on this compound derivatives, it is informative to consider the biological activities of structurally related compounds.

Antioxidant Activity

3-methyl-1-phenyl-2-pyrazolin-5-one (also known as MCI-186 or edaravone) has been studied for its antioxidant properties.[4] It has been shown to inhibit the aerobic oxidation of soybean phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators.[4] This suggests that pyrazolone derivatives can act as effective antioxidants.[4]

Table 1: Antioxidant Activity of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)

| Assay | Initiator | Concentration of MCI-186 | Comparison | Result |

| Inhibition of aerobic oxidation of unilamellar soybean phosphatidylcholine liposomal membranes | Water-soluble | 50 µM | 100 µM ascorbate | As efficient as ascorbate[4] |

| Inhibition of aerobic oxidation of unilamellar soybean phosphatidylcholine liposomal membranes | Lipid-soluble | 50 µM | 2 µM α-tocopherol | Almost as efficient as α-tocopherol[4] |

Antimicrobial Activity

Various pyrazoline derivatives have been evaluated for their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for a range of 2-pyrazoline derivatives were found to be in the range of 32-512 µg/mL against several bacterial and fungal strains.[5] This indicates that the pyrazoline scaffold can be a promising starting point for the development of new antimicrobial agents.[5]

Cytotoxic Activity

Derivatives of 3-methyl-1-phenyl-2-pyrazoline-5-one have been investigated for their cytotoxic effects using the brine shrimp lethality bioassay.[6] Some derivatives exhibited high activity with IC50 values as low as 19.5 ppm.[6]

Table 2: Cytotoxicity of 3-methyl-1-phenyl-2-pyrazoline-5-one Derivatives [6]

| Compound | IC50 (ppm) | Activity Level |

| 2(b) | 19.5 | Highly active |

| 2(f1) | 19.5 | Highly active |

| 2(f2) | 20 | Highly active |

| 2(a) | 38 | Moderately active |

| 2(c) | 33.5 | Moderately active |

| 2(d1) | 37.5 | Moderately active |

| 2(d2) | 36 | Moderately active |

Experimental Protocol: Brine Shrimp Lethality Bioassay [6]

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in a shallow rectangular dish filled with artificial seawater under a lamp. After 48 hours, the phototropic nauplii are collected.

-

Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Different concentrations are prepared by serial dilution.

-

Bioassay: A specific number of nauplii (e.g., 10) are placed in vials containing the test solutions of varying concentrations. The final volume in each vial is made up with artificial seawater.

-

Incubation and Observation: The vials are incubated for 24 hours under illumination. The number of surviving nauplii is counted.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the IC50 value is determined using probit analysis.

Conclusion and Future Directions

The derivatives of this compound represent a promising area for further research in drug discovery. While the current body of literature primarily focuses on their synthesis, the known biological activities of structurally related pyrazolone and pyrazoline compounds, including antioxidant, antimicrobial, and cytotoxic effects, suggest that these derivatives warrant more extensive biological evaluation. Future studies should aim to:

-

Synthesize a broader library of this compound derivatives with diverse functional groups.

-

Conduct comprehensive in vitro and in vivo biological testing to evaluate their potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.

-

Investigate the structure-activity relationships to identify key structural features responsible for their biological activities.

-

Explore the mechanisms of action of the most potent derivatives to understand their molecular targets.

By pursuing these research directions, the full therapeutic potential of this compound derivatives can be elucidated, potentially leading to the development of novel and effective therapeutic agents.

References

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

Spectroscopic and Structural Elucidation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Structural Analogs

Due to the limited availability of published spectroscopic data for 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, this section presents data for two of its closest structural analogs: 3-tert-Butyl-2-pyrazolin-5-one (lacking the N-methyl group) and 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one (containing an N-phenyl group instead of an N-methyl group). This comparative data can serve as a valuable reference for the characterization of the target molecule.

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in a molecule. The key vibrational frequencies for the analogs are summarized below.

| Compound | Key IR Absorptions (cm⁻¹) | Source |

| 3-tert-Butyl-2-pyrazolin-5-one | Data not explicitly provided in numerical format in the search results. A graphical representation is available. | [1] |

| 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | Data not explicitly provided in numerical format in the search results. A graphical representation is available. | [2] |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) | Source |

| 3-tert-Butyl-2-pyrazolin-5-one | C₇H₁₂N₂O | 140.18 g/mol | Data not explicitly provided in numerical format in the search results. A graphical representation is available. | [1] |

| 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | C₁₃H₁₆N₂O | 216.28 g/mol | Data not explicitly provided in numerical format in the search results. A graphical representation is available. | [2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for pyrazolinone compounds, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of a pyrazolinone derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is commonly used to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using either a potassium bromide (KBr) pellet or as a thin film.

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum on a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using electron ionization (EI) or electrospray ionization (ESI).

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: For volatile and thermally stable compounds, EI is often used. For less stable or non-volatile compounds, ESI is a preferred softer ionization technique.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural elucidation using various spectroscopic techniques.

Logical Relationship of Spectroscopic Data

The following diagram shows the relationship between different spectroscopic techniques and the structural information they provide.

Caption: A diagram showing how different spectroscopic techniques provide complementary information to determine the overall molecular structure.

References

An In-depth Technical Guide on the Thermal Stability of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. Due to the limited availability of specific experimental data on this compound's thermal decomposition, this document summarizes the known physical properties and presents generalized experimental protocols for thermal analysis based on studies of related pyrazolinone derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the pyrazolinone class. The thermal stability of such compounds is a critical parameter in drug development and manufacturing, as it influences storage conditions, shelf-life, and the formulation of final dosage forms. Understanding the thermal properties is essential to prevent degradation and ensure the safety and efficacy of pharmaceutical products.

Physicochemical Properties

The primary known thermal characteristic of this compound is its melting point.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| Melting Point | 155 °C | [1] |

Currently, there is a lack of publicly available data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound. Therefore, the following sections will detail the standard methodologies used to assess the thermal stability of related compounds.

Methodologies for Thermal Stability Assessment

The thermal stability of a compound is typically investigated using a combination of thermoanalytical techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss.

Experimental Protocol for TGA:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve) are determined.

DSC measures the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal events such as melting, crystallization, glass transitions, and decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks. The onset temperature, peak temperature, and enthalpy of these transitions are calculated.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for assessing thermal stability and a conceptual representation of a thermal decomposition pathway.

Expected Thermal Behavior and Stability Profile

Based on the analysis of other pyrazoline derivatives, it can be hypothesized that the thermal decomposition of this compound would likely initiate at a temperature significantly above its melting point of 155 °C. The decomposition of pyrazoline rings can proceed through various mechanisms, including ring-opening reactions and the cleavage of substituent groups. The tert-butyl group, being bulky, might be a site of initial bond scission.

A typical TGA thermogram for a pyrazoline derivative shows good thermal stability up to temperatures in the range of 200-350 °C, followed by one or more stages of mass loss corresponding to the decomposition of the molecule. A DSC thermogram would first show an endothermic peak corresponding to the melting at 155 °C, and at higher temperatures, one or more exothermic peaks indicating decomposition.

Conclusion

While the melting point of this compound is established at 155 °C, a comprehensive thermal stability profile requires further investigation using techniques such as TGA and DSC. The experimental protocols outlined in this guide provide a standard framework for conducting such analyses. The resulting data would be invaluable for determining the compound's degradation pathways, establishing appropriate storage and handling conditions, and ensuring its stability in pharmaceutical formulations. Further research is warranted to fully characterize the thermal properties of this compound.

References

Potential Therapeutic Targets of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-1-methyl-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazolinone class. While direct therapeutic targets of this specific molecule are not extensively documented in publicly available literature, its structural similarity to the well-characterized drug edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and other biologically active pyrazole derivatives provides a strong basis for predicting its potential pharmacological activities and therapeutic targets. This technical guide consolidates the available information on related compounds to propose and detail the most probable therapeutic avenues for this compound, focusing on its antioxidant and anti-inflammatory potential.

Core Therapeutic Hypotheses

Based on the pharmacological profile of structurally related pyrazolinones, the primary therapeutic targets for this compound are hypothesized to be centered around two key mechanisms:

-

Broad-Spectrum Antioxidant Activity and Radical Scavenging: By donating an electron, the pyrazolinone ring can neutralize a variety of reactive oxygen species (ROS), mitigating oxidative stress, a key pathological factor in numerous diseases.

-

Modulation of Inflammatory Pathways: The compound is predicted to interfere with pro-inflammatory signaling cascades, potentially through the inhibition of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes involved in the inflammatory process such as cyclooxygenases (COX).

I. Antioxidant and Radical Scavenging Properties

The most established therapeutic action of pyrazolinones, exemplified by edaravone, is their potent antioxidant and free radical scavenging activity.[1][2][3] This neuroprotective mechanism is critical in conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke.[1][4][5] It is highly probable that this compound shares this capacity to neutralize damaging free radicals.

A. Potential Molecular Targets

-

Hydroxyl Radicals (•OH): Highly reactive species that cause widespread damage to lipids, proteins, and DNA.

-

Peroxyl Radicals (ROO•): Involved in the propagation of lipid peroxidation.

-

Peroxynitrite (ONOO-): A potent oxidizing and nitrating agent formed from the reaction of superoxide and nitric oxide.

B. Quantitative Data from Analogous Compounds

The following table summarizes the antioxidant activity of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a close structural analog. This data serves as a strong predictive indicator for the potential efficacy of this compound as an antioxidant.

| Compound | Assay | Target Species | IC50 / Activity | Reference |

| Edaravone | Lipid Peroxidation Inhibition | Peroxyl Radicals | 50 µM inhibited aerobic oxidation of phosphatidylcholine liposomes | [6] |

| Edaravone | DPPH Radical Scavenging | DPPH Radical | - | [5] |

C. Proposed Signaling Pathway: Mitigation of Oxidative Stress

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-tert-Butyl-1-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pyrazole derivatives starting from 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. This document outlines the synthesis of key intermediates and subsequent derivatization reactions, presenting quantitative data in tabular format for easy comparison. Furthermore, it includes visualizations of synthetic workflows and a representative signaling pathway to illustrate the potential mechanism of action for this class of compounds.

Introduction

Pyrazoles and their derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[3][4] The versatile structure of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties for drug discovery and development.[5][6][7]

The starting material, this compound, serves as a versatile building block for the synthesis of a variety of substituted pyrazoles. Key synthetic transformations include the conversion to the corresponding 5-aminopyrazole and 5-chloropyrazole intermediates, which can be further elaborated into more complex molecules with potential therapeutic applications.

Synthetic Pathways and Experimental Protocols

The synthesis of pyrazole derivatives from this compound can be approached through several key intermediates. The following sections detail the experimental procedures for the synthesis of these intermediates and their subsequent conversion into diverse pyrazole derivatives.

A general workflow for the synthesis of these derivatives is presented below:

Caption: Synthetic workflow from this compound.

Protocol 1: Synthesis of the Key Intermediate: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

While direct conversion from the pyrazolinone is possible, a common and well-documented route to the title amine involves the cyclization of tert-butylhydrazine with a suitable three-carbon precursor.

Reaction:

-

tert-Butylhydrazine hydrochloride + 3-Aminocrotononitrile → 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Procedure: [8]

-

To a round-bottomed flask, add tert-butylhydrazine hydrochloride (1.0 eq).

-

Add a 2 M aqueous solution of sodium hydroxide (1.0 eq) and stir until a clear solution is formed.

-

Add 3-aminocrotononitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir vigorously for 22 hours.

-

Cool the reaction mixture to 57 °C and induce crystallization by seeding.

-

Continue cooling to ambient temperature and then in an ice-water bath for 1 hour.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 5-Chloro-3-tert-butyl-1-methyl-1H-pyrazole

The pyrazolinone can be converted to the corresponding 5-chloropyrazole, a versatile intermediate for cross-coupling reactions.

Reaction:

-

This compound + POCl₃ → 5-Chloro-3-tert-butyl-1-methyl-1H-pyrazole

Procedure (adapted from a similar substrate): [9]

-

In a dry four-necked flask, add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Carefully add this compound (1.0 eq) portion-wise while stirring.

-

After the addition is complete, heat the reaction mixture to 110 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

This protocol describes the N-functionalization of the 5-aminopyrazole intermediate.

Reaction:

-

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine + 4-Methylbenzenesulfonyl chloride → N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

-

In a round-bottomed flask, dissolve 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile.

-

Add triethylamine (2.4 eq) to the solution.

-

Add 4-methylbenzenesulfonyl chloride (2.0 eq) and stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add distilled water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

This protocol demonstrates the formation of an imine derivative from the 5-aminopyrazole.

Reaction:

-

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine + 2-Pyridinecarboxaldehyde → (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

-

In a flask, suspend 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) and anhydrous magnesium sulfate (4.0 eq) in methanol.

-

Add 2-pyridinecarboxaldehyde (1.0 eq) to the suspension.

-

Stir the mixture at ambient temperature for 24 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Filter the reaction mixture to remove the magnesium sulfate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Data Presentation

The following table summarizes the yields of the synthesized pyrazole derivatives.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride, Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | [10][11] |

| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde, Magnesium sulfate | (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% | [12][13] |

| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, NaBH₄ | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 75% | [14] |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one (analogous) | Phosphorus oxychloride | 5-Chloro-3-methyl-1-phenylpyrazole | 90.5% | [9] |

Potential Mechanism of Action and Biological Relevance

Pyrazole derivatives have been shown to exhibit a variety of biological activities by interacting with different cellular targets. One such mechanism of action for some pyrazole-based antimicrobial agents is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and repair.

Caption: Inhibition of DNA gyrase by a pyrazole derivative.

This inhibitory action disrupts essential cellular processes, ultimately leading to bacterial cell death. The ability to target specific enzymes like DNA gyrase makes pyrazole derivatives attractive candidates for the development of new antimicrobial drugs, particularly in the face of rising antibiotic resistance.[15]

Conclusion

The synthetic protocols outlined in these application notes provide a robust foundation for the generation of a diverse library of pyrazole derivatives from this compound. The key intermediates, 5-aminopyrazole and 5-chloropyrazole, offer multiple avenues for further chemical modification. The presented data and workflows are intended to aid researchers in the design and synthesis of novel pyrazole-based compounds for evaluation in drug discovery programs. The diverse biological activities associated with this scaffold underscore its continued importance in the development of new therapeutic agents.

References

- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Synthetic Utility of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Versatile Building Block for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-tert-Butyl-1-methyl-2-pyrazolin-5-one is a valuable heterocyclic scaffold in organic synthesis, primarily utilized for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science. Its reactivity is centered around two key features: the active methylene group at the C4 position and the carbonyl group at the C5 position. These sites allow for a variety of chemical transformations, making it a versatile precursor for a range of derivatives.

The most prominent application of this compound is its participation in Knoevenagel condensation reactions with various aldehydes. This reaction forms an arylidene or alkylidene intermediate, which is a key step in the synthesis of diverse heterocyclic systems.

Furthermore, this pyrazolone derivative is an excellent substrate for tandem Knoevenagel-Michael reactions . In the presence of an aldehyde and a suitable catalyst (or even under catalyst-free conditions), two equivalents of the pyrazolone can react to form 4,4'-(arylmethylene)bis(3-tert-butyl-1-methyl-1H-pyrazol-5-ol) derivatives. These bis-pyrazole compounds are of significant interest due to their potential biological activities.

The bulky tert-butyl group at the C3 position can influence the steric environment of the reacting centers, potentially affecting reaction rates and product distributions compared to less substituted pyrazolones. The N-methyl group at the N1 position blocks tautomerism at that site, simplifying the reactivity profile of the molecule.

Key synthetic applications include:

-

Synthesis of Bis-pyrazoles: The tandem Knoevenagel-Michael reaction is a straightforward and efficient method to synthesize symmetrical bis-pyrazole derivatives. These compounds are being investigated for their antioxidant and cytotoxic properties.[1][2]

-

Multicomponent Reactions: Pyrazolin-5-ones are valuable components in multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecules in a single step. The reaction with aldehydes and other C-H acids can lead to highly functionalized pyrazole derivatives.[3]

-

Precursor to Fused Heterocycles: The functional groups of this compound can be further manipulated to construct fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4,4'-(Arylmethylene)bis(3-tert-butyl-1-methyl-1H-pyrazol-5-ol) via Tandem Knoevenagel-Michael Reaction

This protocol is a general guideline based on established procedures for similar pyrazolone derivatives.[1][2][4] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Ethanol (or other suitable solvent like water)

-

Catalyst (e.g., sodium acetate, piperidine, or catalyst-free)[1]

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (2 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

-

If using a catalyst, add a catalytic amount (e.g., 10 mol% of sodium acetate).[1]

-

Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrates and conditions.[4]

-

Upon completion of the reaction, the product often precipitates from the reaction mixture. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Data Presentation: Representative Yields for Tandem Knoevenagel-Michael Reactions

The following table summarizes typical yields obtained for the synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols) using various pyrazolone precursors and aldehydes under different catalytic conditions. While specific data for the 3-tert-butyl-1-methyl derivative is not extensively published, these values provide a reasonable expectation for reaction efficiency.

| Pyrazolone Reactant | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Sodium Acetate, rt | 95 | [1] |

| 3-Methyl-1-phenyl-5-pyrazolone | 4-Chlorobenzaldehyde | Sodium Acetate, rt | 98 | [1] |

| 3-Methyl-1-phenyl-5-pyrazolone | 4-Nitrobenzaldehyde | Sodium Acetate, rt | 96 | [1] |

| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Catalyst-free, 120 °C | High | [4] |

| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Microwave (300W) | High | [4] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Tandem Knoevenagel-Michael reaction pathway.

Caption: General experimental workflow for synthesis.

References

- 1. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-tert-Butyl-1-methyl-2-pyrazolin-5-one is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various research applications. This document provides detailed protocols for two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These proposed methods can serve as a starting point for method development and validation in a research or quality control laboratory.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This proposed method utilizes a reversed-phase column and UV detection for the determination of this compound.

Experimental Protocol

1.1.1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid (optional, for mobile phase modification)

-

0.45 µm syringe filters

1.1.2. Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Sonicator.

1.1.3. Preparation of Solutions:

-

Mobile Phase: A mixture of acetonitrile and water is a common starting point for reversed-phase chromatography. A typical starting gradient could be 60:40 (v/v) Acetonitrile:Water. The mobile phase should be degassed before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.1.4. Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a starting point could be around 254 nm).

-

Run Time: 10 minutes.

1.1.5. Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

1.1.6. Calibration Curve:

-

Inject the working standard solutions in triplicate.

-

Plot a calibration curve of the peak area versus the concentration of this compound.

-

Determine the linearity of the method by calculating the correlation coefficient (r²).

1.1.7. Quantification:

-

Inject the prepared sample solution.

-

Determine the peak area of the analyte.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Proposed HPLC Method Validation Parameters

| Parameter | Proposed Value |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow Diagram

Application Notes and Protocols: 3-tert-Butyl-1-methyl-2-pyrazolin-5-one as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-tert-Butyl-1-methyl-2-pyrazolin-5-one serves as a valuable precursor for the synthesis of various biologically active molecules. This application note details the role of this pyrazolinone derivative as a starting material in the synthesis of potent pharmaceutical agents, with a focus on its conversion to a key intermediate for FMS-like tyrosine kinase 3 (FLT3) inhibitors, a critical class of drugs for the treatment of Acute Myeloid Leukemia (AML).

While direct use of this compound as a starting material for a specific marketed drug is not prominently documented, its structural analog, 3-tert-butyl-1-methyl-1H-pyrazol-5-amine, is a crucial building block in the synthesis of several FLT3 inhibitors. This document outlines a synthetic pathway starting from the synthesis of this key aminopyrazole intermediate, followed by its elaboration into a representative FLT3 inhibitor.

Synthesis of the Key Intermediate: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

The primary and well-established route to 3-tert-butyl-1-methyl-1H-pyrazol-5-amine involves the condensation of a substituted hydrazine with a cyano-containing compound. A common method utilizes the reaction of methylhydrazine with a pivaloylacetonitrile derivative.

Experimental Protocol: Synthesis of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Materials:

-

Pivaloylacetonitrile

-

Methylhydrazine

-

Ethanol

-

Sodium ethoxide

-

Hydrochloric acid (for salt formation if required)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of sodium ethoxide in ethanol, add pivaloylacetonitrile at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add methylhydrazine dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-tert-butyl-1-methyl-1H-pyrazol-5-amine.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Pivaloylacetonitrile | Methylhydrazine | Ethanol | Sodium ethoxide | 4-6 | Reflux | 75-85 |

Logical Relationship Diagram: Synthesis of the Key Intermediate

Caption: Synthesis of the key aminopyrazole intermediate.

Application in Pharmaceutical Synthesis: A Representative FLT3 Inhibitor

The 3-tert-butyl-1-methyl-1H-pyrazol-5-amine intermediate is a critical building block for the synthesis of various FLT3 inhibitors. These inhibitors typically feature a core structure where the aminopyrazole is linked to another heterocyclic system. For the purpose of this application note, we will outline the synthesis of a simplified analog that demonstrates the key chemical transformations involved.

Synthetic Pathway to a Representative FLT3 Inhibitor

The synthesis involves a multi-step sequence starting with the coupling of the aminopyrazole intermediate with a suitable heterocyclic partner, followed by further functionalization. A common strategy involves a urea formation reaction.

Caption: Synthetic pathway to a representative FLT3 inhibitor.

Experimental Protocol: Synthesis of a Representative FLT3 Inhibitor

Step 1: Formation of the Isocyanate Intermediate

Materials:

-

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and triethylamine in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.

-

Slowly add a solution of triphosgene in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

The resulting solution containing the isocyanate intermediate is typically used directly in the next step without purification.

Step 2: Urea Formation

Materials:

-

Solution of the isocyanate intermediate from Step 1

-

A suitable heterocyclic amine (e.g., 2-amino-5-chlorothiazole)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To the solution of the isocyanate intermediate from Step 1, add the heterocyclic amine at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the final FLT3 inhibitor.

Quantitative Data for the Synthesis of a Representative FLT3 Inhibitor:

| Step | Reactant 1 | Reactant 2 | Solvent | Reagent/Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | Triphosgene | DCM | Triethylamine | 2-3 | 0 to RT | (in situ) |

| 2 | Isocyanate Intermediate | 2-Amino-5-chlorothiazole | DCM | - | 12-16 | RT | 60-70 |

Experimental Workflow Diagram

Caption: Experimental workflow for FLT3 inhibitor synthesis.

Conclusion

This compound, through its conversion to the corresponding 5-aminopyrazole, represents a key starting material for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this versatile precursor in the discovery and development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. The robust synthetic routes and the potential for diverse functionalization make this pyrazole scaffold an attractive platform for medicinal chemistry programs.

Application Notes and Protocols: N-Alkylation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction